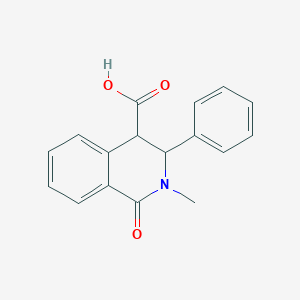

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-18-15(11-7-3-2-4-8-11)14(17(20)21)12-9-5-6-10-13(12)16(18)19/h2-10,14-15H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTJXHMXPMPPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous environments to ensure the successful formation of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Key Comparisons

Substituent Effects on Bioactivity PPTQ: The 4-phenoxyphenyl and propyl groups enhance receptor binding affinity compared to the target compound’s phenyl and methyl groups, making it a potent FFA1 antagonist . A64: The 4-chlorophenyl and phenylalaninol substituents improve interaction with the p53/MDM2 protein interface, demonstrating the importance of halogenation and bulky groups in inhibiting protein-protein interactions .

Stereochemical Influence Diastereomers such as cis-2a and trans-2a' () exhibit divergent yields (72% vs.

Synthetic Flexibility The Castagnoli–Cushman reaction is adaptable to diverse substituents. For example, 9a–9u () incorporate all-carbon quaternary centers, enabling exploration of steric and electronic effects .

Metal Chelation Potential Hydroxamic acid derivatives (e.g., 4 in ) show enhanced Fe³⁺ chelation due to additional phenolic hydroxyl groups, unlike the target compound’s carboxylic acid group alone .

Pharmacokinetic Properties

- Methoxy (e.g., 2a ) and benzyloxy groups (e.g., 9f ) improve lipophilicity and membrane permeability, whereas halogenated analogs (e.g., 9e ) may enhance target binding via halogen bonds .

Data Tables

Research Findings and Implications

- Stereoselectivity: Pyridine as a solvent in Castagnoli–Cushman reactions enforces trans-selectivity (e.g., trans-5 in ), critical for isolating pharmacologically active isomers .

- Diverse Applications : Modifications at position 3 (aryl groups) and position 2 (alkyl/benzyl) enable targeting of receptors, enzymes, and microbial pathogens .

- Limitations : The target compound’s lack of halogenation or hydroxamic acid groups may limit its metal-chelating efficacy compared to derivatives like 4 () .

Biological Activity

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (MOTIQ) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- IUPAC Name : 2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

- Appearance : Powder

- Storage Temperature : Room Temperature

Biological Activity Overview

MOTIQ has been investigated for various biological activities, particularly in the context of its potential therapeutic applications.

1. Antiviral Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antiviral activity. For instance, a study demonstrated that certain tetrahydroisoquinoline carboxylic acids increased chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This suggests potential applications in treating cystic fibrosis-related complications .

2. Inhibition of Enzymatic Activity

Tetrahydroisoquinoline derivatives have shown promise as inhibitors of enzymes involved in various diseases. For example, compounds similar to MOTIQ have been identified as inhibitors of the influenza virus polymerase acidic endonuclease domain . This positions MOTIQ as a candidate for further exploration in antiviral drug development.

3. Neuroprotective Effects

Some studies have indicated that tetrahydroisoquinoline derivatives may possess neuroprotective properties. The compound's structural similarity to known neuroprotective agents suggests it could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of MOTIQ is influenced by its chemical structure. Modifications to the tetrahydroisoquinoline framework can significantly alter its potency and selectivity against various biological targets. Studies focusing on SAR have highlighted the importance of specific functional groups in enhancing activity .

Q & A

Q. How can multicomponent reactions be optimized for high-throughput synthesis?

- DoE (Design of Experiments) approaches identify optimal conditions:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | +15% yield |

| Catalyst Loading | 5 mol% La/4Å sieves | +20% efficiency |

| Solvent | Toluene | Improves diastereoselectivity |

- Microfluidic reactors enhance mixing and heat transfer, reducing reaction times by 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.